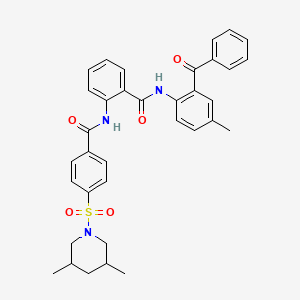

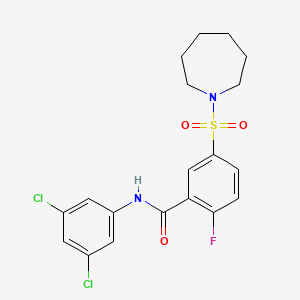

![molecular formula C23H26N2O3S B2815764 N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 1207005-56-8](/img/structure/B2815764.png)

N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a derivative of quinazolin-4(3H)-one . Quinazolinones are a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds, showing a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide with hydrazine hydrate in ethanol. The mixture is refluxed for 10 hours on a water bath. The resulting solution is then cooled, filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of this compound can be characterized by FT-IR, 1H-NMR, and mass spectroscopy . The 1H NMR spectra reveal some characteristic peaks. Quinazolinone C-2 methyl protons show singlet peaks at 2.51 ppm, aromatic protons peaks are found at 7.52–8.47 ppm, while –NH- protons are found at 12.24 and 12.15 ppm .Scientific Research Applications

Pharmacological Importance of Quinazolinone Derivatives

Quinazolinone derivatives are known for their broad pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties. Research has focused on synthesizing various quinazolinone derivatives, such as 6-bromoquinazolinones, and evaluating their pharmacological effects. These studies suggest that quinazolinone compounds exhibit significant pharmacological activities, highlighting their potential in developing new therapeutic agents (Ch. Rajveer et al., 2010; Ch. Rajveer et al., 2010).

Anti-inflammatory and Analgesic Activities

Some quinazolinone derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds, including azetidinonyl and thiazolidinonyl quinazolinones, showed promising results in inhibiting inflammation and pain, with some exhibiting potency comparable to standard drugs like phenylbutazone (S. K. Bhati, 2013; N. Gopa et al., 2001).

Antibacterial Activity

The antibacterial activity of quinazolinone derivatives has been explored, with some compounds demonstrating effectiveness against a variety of bacterial strains. This suggests the potential of quinazolinone derivatives in addressing bacterial infections, further emphasizing the versatility of these compounds in medicinal chemistry (I. Singh et al., 2010).

Potential in Osteoarthritis Treatment

A novel chemical compound targeting matrix metalloprotease-13, a key enzyme involved in osteoarthritis progression, showed potential in an in vitro study. Although the specific compound mentioned differs from the initial query, this research underlines the significance of quinazolinone derivatives in developing treatments for degenerative diseases (J. Inagaki et al., 2022).

Future Directions

Quinazolinones, including this compound, have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound in more detail, as well as optimizing its synthesis process.

properties

IUPAC Name |

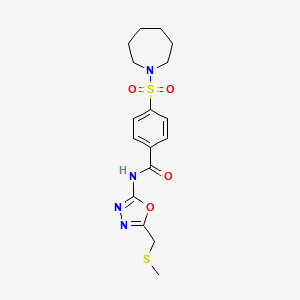

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-3-8-18-11-13-19(14-12-18)25-17-22(23(26)24-15-6-7-16-24)29(27,28)21-10-5-4-9-20(21)25/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDADGGPRKJQJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)

![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)